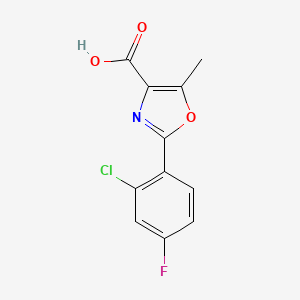2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18353992
Molecular Formula: C11H7ClFNO3
Molecular Weight: 255.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7ClFNO3 |
|---|---|
| Molecular Weight | 255.63 g/mol |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | ZZBPAYNCLSOKIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=C(C=C(C=C2)F)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid belongs to the oxazole family, a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The compound’s structure is defined by:
-
A 2-chloro-4-fluorophenyl group at position 2 of the oxazole ring.
-
A methyl group at position 5.
-
A carboxylic acid moiety at position 4.
Molecular and Spectroscopic Data
The absence of a documented CAS number suggests limited commercial availability, positioning this compound primarily within exploratory research contexts .
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can be conceptualized through two primary routes:
Route 1: Cyclocondensation of Functionalized Precursors
-
Formation of the Oxazole Core: Reacting 2-chloro-4-fluorobenzaldehyde with methyl acetoacetate under acidic conditions generates an intermediate oxazoline, which is subsequently oxidized to the oxazole .
-
Carboxylic Acid Introduction: Hydrolysis of a methyl ester precursor (e.g., methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate) under basic conditions yields the target carboxylic acid .
Route 2: Direct Functionalization of Preformed Oxazole
-
Electrophilic Aromatic Substitution: Introducing the 2-chloro-4-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed coupling reactions .
Industrial Scalability Challenges
-
Purification Complexity: The presence of halogen substituents necessitates chromatographic separation or recrystallization from polar aprotic solvents .
-
Yield Optimization: Reported yields for analogous oxazole syntheses range from 45–65%, influenced by steric hindrance from the ortho-chloro substituent .
Physicochemical Properties
Thermal and Solubility Characteristics
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm), and carboxylic acid (δ 12–13 ppm) .
Biological and Industrial Applications
Pharmaceutical Relevance
-
Enzyme Inhibition: Structural analogs demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and protein kinases, suggesting anti-inflammatory and anticancer potential .
-
Bioavailability Enhancement: The fluorine atom improves metabolic stability and membrane permeability relative to non-fluorinated counterparts .
Agrochemical Applications
-
Herbicidal Activity: Oxazole derivatives with electron-withdrawing substituents show pre-emergent herbicidal activity by disrupting plant cell mitosis .
| Hazard Category | GHS Code/Statement |
|---|---|
| Skin Irritation | H315: Causes skin irritation |
| Eye Damage | H319: Causes serious eye irritation |
| Respiratory Toxicity | H335: May cause respiratory irritation |
Recommended Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling .
-
Storage: In airtight containers under nitrogen atmosphere, away from light and moisture .
Comparative Analysis with Structural Analogs
The positional isomerism profoundly impacts molecular dipole moments and target binding affinities, underscoring the need for precise synthetic control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume